Product packaging for Methoxy-dimethyl-propylsilane(Cat. No.:CAS No. 18182-14-4)

Methoxy-dimethyl-propylsilane

Cat. No.: B103733
CAS No.: 18182-14-4
M. Wt: 132.28 g/mol
InChI Key: NCHMPORHGFKNSI-UHFFFAOYSA-N
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Description

Significance and Research Context of the Compound

Methoxy-dimethyl-propylsilane, also known as n-propyldimethylmethoxysilane, is significant in research due to its relatively simple, non-polar structure. It serves as a fundamental building block for creating well-defined, hydrophobic surfaces. The molecule consists of a central silicon atom bonded to a methoxy (B1213986) group (-OCH₃), two methyl groups (-CH₃), and a propyl group (-CH₂CH₂CH₃).

The primary research context for this compound is in the formation of self-assembled monolayers (SAMs) on hydroxylated surfaces like silica (B1680970), glass, and silicon wafers. researchgate.netacs.organr.fr The methoxy group can react with surface hydroxyl (-OH) groups, forming a stable covalent bond (Si-O-Substrate) and releasing methanol (B129727) as a byproduct. Once bonded, the propyl and dimethyl groups are oriented away from the surface, creating a new, low-energy, non-polar interface. This modification dramatically alters the surface properties, most notably increasing its hydrophobicity (water-repellency). google.com

Scope of Academic Inquiry for this compound Applications

Academic inquiry into this compound focuses on its role as a surface functionalization agent and as a model compound for fundamental studies of interfacial phenomena. Research applications are primarily found in materials science, analytical chemistry, and biomedical diagnostics.

Detailed Research Findings:

Surface Modification and Wettability Studies: A primary area of investigation is the use of this compound to control the wettability of surfaces. Because of its short alkyl (propyl) chain, it is often used as a reference or control molecule in studies comparing the effects of different chain lengths and headgroups on monolayer structure and hydrophobicity. researchgate.netacs.org Molecular dynamics simulations have been employed to study the organization of these monolayers, revealing that the tilt angle of short-chain silanes like this compound is largely independent of surface coverage, in contrast to longer-chain silanes. researchgate.net

Biomedical and Analytical Applications: Researchers have explored the use of surfaces modified with this compound in advanced analytical techniques. For instance, porous silicon surfaces functionalized with this molecule have been investigated for their potential in fingerprinting applications. researcher.life In the field of medical diagnostics, these modified surfaces have been studied for their role in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) for the detection of sepsis metabolite biomarkers. acs.org The hydrophobic nature of the functionalized surface can influence the crystallization of the matrix and analyte, potentially enhancing detection.

Immobilization of Biomolecules: Another avenue of academic inquiry involves the adsorption and immobilization of biomolecules onto surfaces modified with this compound. Research has been conducted on adsorbing nanobodies onto chemically modified porous silicon surfaces for the potential detection of specific bacteria. anr.fr In these studies, the silanized surface provides a controlled environment to study biomolecule interaction and preservation of bioactivity. anr.fr

The synthesis of monoalkoxysilanes like this compound can be achieved through several general routes in organosilicon chemistry. One common method involves the reaction of an organosilicon hydride with an alcohol in the presence of a suitable catalyst. For this specific compound, this would involve reacting propyldimethylsilane with methanol. Another established process is the reaction of a silylating agent, such as a chlorosilane, with an alcohol. google.com

Compound Data

Below are tables detailing the properties of this compound.

Table 1: Chemical Identifiers

Identifier Value
Chemical Name This compound
Synonyms n-Propyldimethylmethoxysilane
CAS Number 18182-14-4

| Molecular Formula | C₆H₁₆OSi |

Table 2: Physical and Chemical Properties

Property Value
Molecular Weight 132.28 g/mol
Appearance Colorless liquid
Boiling Point 94-96 °C

| Density | 0.787 g/mL |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H16OSi B103733 Methoxy-dimethyl-propylsilane CAS No. 18182-14-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methoxy-dimethyl-propylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16OSi/c1-5-6-8(3,4)7-2/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHMPORHGFKNSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[Si](C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18182-14-4
Record name n-Propyldimethylmethoxysilane
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Synthetic Methodologies and Precursor Chemistry for Methoxy Dimethyl Propylsilane

Established Synthetic Pathways for Organosilanes

Historically, the synthesis of organosilanes was characterized by multi-step, often cumbersome procedures. mdpi.com The development of direct synthesis methods in the 1940s marked a revolutionary step, making large-scale production economically viable and paving the way for the modern silicone industry. mdpi.comencyclopedia.pub

Direct Synthesis Routes for Related Methoxysilanes

The "Direct Process," famously discovered by Eugene Rochow and Richard Müller, is a fundamental industrial method for producing organosilicon compounds. mdpi.comencyclopedia.pub While initially developed for methylchlorosilanes, this methodology has been adapted for the synthesis of methoxysilanes. This route typically involves the reaction of elemental silicon with an alcohol in the presence of a catalyst, most commonly copper. encyclopedia.pubpsu.edu

In a typical direct synthesis of methoxysilanes, methanol (B129727) vapor is passed over a heated mixture of silicon powder and a copper catalyst, such as copper(I) chloride. encyclopedia.publookchem.com The reaction yields a mixture of methoxysilanes, primarily trimethoxysilane (B1233946) (TMS) and tetramethoxysilane (B109134) (TOS). psu.edu The formation of silylene active centers on the silicon surface, mediated by the copper catalyst, is a key step in the reaction mechanism. encyclopedia.pub The selectivity towards a specific product can be controlled by adjusting reaction parameters like temperature and the use of promoters or inhibitors. psu.edulookchem.com For instance, the addition of thiophene, a known poison for copper catalysts, can inhibit the formation of tetramethoxysilane, leading to higher selectivity for trimethoxysilane. lookchem.com

Research has detailed the optimal conditions for this process. A study on the slurry phase reaction of silicon and methanol found that an optimal temperature of 240°C with a copper chloride activator resulted in a 95% yield of methoxysilanes, with 81% selectivity for trimethoxysilane. psu.edu

Table 1: Conditions for Direct Synthesis of Methoxysilanes

Reactants Catalyst/Activator Temperature Major Products Selectivity Source
Silicon, Methanol Copper(I) Chloride (CuCl) 240 °C Trimethoxysilane, Tetramethoxysilane 81% for Trimethoxysilane psu.edu
Silicon, Methanol Copper compounds (CuCl, CuCl₂, Cu₂O) 280 °C Tetramethoxysilane Not specified mdpi.com

Multi-step Reaction Schemes for Organosilicon Compounds

Before the advent of the Direct Process, the synthesis of organosilicon compounds relied on more complex, multi-stage procedures. mdpi.comencyclopedia.pub These methods often involved the preparation of highly reactive organometallic compounds, such as Grignard reagents, which would then react with silicon halides or alkoxides. mdpi.com

A hypothetical multi-step synthesis for Methoxy-dimethyl-propylsilane would typically involve two key stages:

Grignard Reaction: A propyl Grignard reagent (e.g., propylmagnesium bromide) is reacted with a suitable dichlorosilane, such as dimethyldichlorosilane. This reaction forms a new silicon-carbon bond, yielding chloro-dimethyl-propylsilane.

Alkoxylation/Methanolysis: The resulting chlorosilane is then reacted with methanol. This step substitutes the chlorine atom with a methoxy (B1213986) group to produce the final product, this compound. A base is often used to neutralize the hydrogen chloride (HCl) byproduct.

Another established multi-step approach is the redistribution reaction. For example, methyldimethoxysilane (B100820) can be synthesized by the catalyzed reaction between methyltrimethoxysilane (B3422404) and methyldichlorosilane (B44661) at temperatures between 30-120°C. google.com Hydrosilylation is another foundational multi-step reaction where a hydrosilane (containing a Si-H bond) is added across an unsaturated bond, like that in an alkene (e.g., propene), often catalyzed by platinum compounds. psu.edugoogle.com

Innovations in Synthetic Approaches

Driven by the principles of green chemistry and the demand for more efficient and selective processes, research continues to innovate the synthesis of organosilicon compounds. mdpi.com These efforts focus on developing novel catalytic systems and environmentally benign reaction conditions.

Catalytic Methods and Greener Synthesis Routes for Organosilicon Compounds

Modern synthetic strategies increasingly focus on minimizing waste and avoiding hazardous reagents, such as organic halides. mdpi.comlookchem.com A significant innovation is the direct synthesis of methylmethoxysilanes using dimethyl carbonate (DMC) instead of methyl chloride or methanol. researchgate.net Research has shown that reacting pentacopper silicide with DMC vapor at 350°C can produce dimethyldimethoxysilane with high selectivity. researchgate.net This process is notable for avoiding halide catalysts and for the discovery that trace amounts of tin in the copper silicide act as a crucial promoter, significantly boosting the selectivity for the desired dimethylsilyl product. researchgate.net

Table 2: Effect of Promoter on Direct Synthesis with Dimethyl Carbonate (DMC)

Copper Silicide (Cu₅Si) Purity Promoter Major Product Selectivity Source
99.99% (High Purity) None Permethoxylated Silanes Low for dimethylsilyl product researchgate.net

Other advanced catalytic methods include:

Palladium-catalyzed reactions that enable the synthesis of complex silicon-containing cyclic compounds through the activation of C-H and C-Si bonds. oup.com

Copper-catalyzed nucleophilic silylation , which uses disilane (B73854) compounds to form C-Si bonds. hokudai.ac.jp

Synergistic nickel/photoredox catalysis , a method for the direct conversion of acrylates into valuable building blocks containing both carbonyl and silicon functionalities. researchgate.net

Electrochemical synthesis , which offers a sustainable alternative to conventional methods by using electricity to drive reactions like the disilylation of alkenes. rsc.org

Green chemistry principles are also being applied through the use of environmentally friendly solvents like water. For instance, polysilsesquioxanes have been synthesized via hydrolytic polycondensation of trifunctional silane (B1218182) monomers in water, eliminating the need for organic solvents. mdpi.com

Mechanochemical Synthesis Strategies for Hybrid Inorganic-Organic Materials

Mechanochemistry represents a paradigm shift in chemical synthesis, utilizing mechanical force, typically through ball milling, to drive reactions in the absence of solvents. acs.orgwarsaw4phd.eu This solvent-free approach is highly efficient, significantly reduces reaction times to mere minutes, and curtails chemical waste generation. acs.orgresearchgate.net

This strategy has proven particularly effective for the synthesis of hybrid inorganic-organic materials, where organosilicon compounds like alkoxysilanes are grafted onto the surface of inorganic solids (e.g., silica (B1680970), titania). acs.orgresearchgate.net The process involves the direct condensation between the alkoxy groups of the silane and the surface hydroxyl groups of the inorganic material, driven by the mechanical energy from milling. acs.orgresearchgate.net This method provides a general, simple, and highly efficient solvent-free alternative to traditional solvothermal routes for fabricating advanced composite materials. acs.org While not a method for synthesizing the this compound molecule itself, it is an innovative and green strategy for its application in creating functional materials. warsaw4phd.eu

Chemical Reactivity and Reaction Mechanisms of Methoxy Dimethyl Propylsilane

Hydrolysis Reactions of the Compound

Hydrolysis is a critical reaction for methoxy-dimethyl-propylsilane, involving the cleavage of the silicon-oxygen bond of the methoxy (B1213986) group and its replacement with a hydroxyl group from water. This reaction is the initial step in the formation of siloxane bonds.

The hydrolysis of this compound proceeds via a nucleophilic substitution reaction at the silicon atom. The general mechanism involves the attack of a water molecule on the silicon center, leading to the displacement of the methoxy group and the formation of a silanol (B1196071) (dimethyl-propyl-silanol) and methanol (B129727). oecd.org The reaction can be catalyzed by both acids and bases. unm.edu

Under acidic conditions, the oxygen atom of the alkoxy group is protonated, making it a better leaving group and increasing the electrophilicity of the silicon atom. unm.eduresearchgate.net This facilitates the nucleophilic attack by water. The reaction is generally considered to follow a pseudo-first-order rate law with respect to the silane (B1218182) concentration. afinitica.comscispace.com In contrast, under basic conditions, the hydroxide (B78521) ion directly attacks the silicon atom, leading to a pentacoordinate intermediate that then expels the methoxy group. unm.edu

The kinetics of hydrolysis are influenced by the substituents on the silicon atom. The presence of electron-donating alkyl groups, such as the dimethyl and propyl groups in this compound, can affect the reaction rate. In acidic hydrolysis, electron-donating groups can stabilize the positively charged transition state, thus increasing the reaction rate compared to less substituted silanes. unm.edu Conversely, in basic hydrolysis, these electron-donating groups can destabilize the negatively charged transition state, leading to a slower reaction rate. unm.edu The steric bulk of the substituents can also play a role, with larger groups potentially hindering the approach of the nucleophile. unm.edu

The rate of hydrolysis of this compound is significantly affected by various reaction parameters, including pH, temperature, humidity, solvent system, and concentration.

The pH of the reaction medium has a pronounced effect on the hydrolysis rate of alkoxysilanes. unm.edu The hydrolysis is slowest at a near-neutral pH (around 7) and is catalyzed by both acidic and basic conditions. unm.eduresearchgate.net

Acidic Media (pH < 7): In acidic solutions, the hydrolysis rate increases as the pH decreases. unm.eduresearchgate.net The reaction is catalyzed by the hydronium ion (H₃O⁺), which protonates the methoxy group, facilitating its departure. unm.edu The rate of hydrolysis is generally faster in acidic conditions compared to neutral conditions, leading to the rapid formation of silanols. researchgate.nettandfonline.com

Neutral Media (pH ≈ 7): At neutral pH, the hydrolysis of alkoxysilanes is generally very slow. researchgate.net The uncatalyzed reaction relies on the direct nucleophilic attack of water, which is a weaker nucleophile than the hydroxide ion.

Alkaline Media (pH > 7): In basic solutions, the hydrolysis rate increases with increasing pH. unm.edu The reaction is catalyzed by the hydroxide ion (OH⁻), a strong nucleophile that directly attacks the silicon atom. unm.edu While the reaction is catalyzed, the subsequent condensation of the resulting silanols to form siloxane bonds is often faster in basic conditions compared to acidic conditions. westernsydney.edu.au

Table 1: General Effect of pH on the Relative Hydrolysis Rate of Alkoxysilanes

pH ConditionCatalystRelative Hydrolysis Rate
Acidic (pH < 4)H₃O⁺Fast
Near-Neutral (pH 6-8)NoneSlow
Alkaline (pH > 9)OH⁻Moderate to Fast

This table illustrates the general trend of pH influence on alkoxysilane hydrolysis based on established principles. unm.eduresearchgate.net

Temperature and the availability of water (humidity) are crucial factors in the hydrolysis of this compound.

Temperature: An increase in temperature generally leads to an increase in the hydrolysis rate, as it provides the necessary activation energy for the reaction. nih.gov This is consistent with the Arrhenius equation, which describes the relationship between temperature and reaction rate. researchgate.net For practical applications, such as surface treatment, a curing step at elevated temperatures (e.g., 110-120°C) is often employed to drive the hydrolysis and subsequent condensation reactions to completion. researchgate.netatamankimya.com

Humidity: The presence of water is essential for hydrolysis. In environments with low humidity, the reaction will be significantly slower due to the limited availability of one of the key reactants. For applications where the silane is exposed to the atmosphere, the ambient humidity will directly influence the rate of silanol formation.

Table 2: General Impact of Temperature and Humidity on Hydrolysis Rate

ParameterChangeEffect on Hydrolysis Rate
TemperatureIncreaseIncrease
DecreaseDecrease
HumidityIncreaseIncrease
DecreaseDecrease

This table provides a qualitative overview of the impact of temperature and humidity on the hydrolysis of alkoxysilanes. nih.govoecd.org

The choice of solvent and the concentration of the silane and water can significantly influence the hydrolysis kinetics.

Solvent Systems: Hydrolysis is often carried out in a co-solvent system, such as an alcohol-water mixture, to ensure the miscibility of the relatively nonpolar alkoxysilane and water. researchgate.nettandfonline.com The type of alcohol used can affect the reaction rate. For instance, some studies suggest that protic solvents can enhance the acidity of the medium, thereby increasing the hydrolysis rate. nih.gov However, an excess of alcohol can also lead to a decrease in the water concentration, which may slow down the reaction. nih.gov The formation of silanols has been observed to be more stable in pure water compared to alcohol-water mixtures, where self-condensation is more prevalent. researchgate.net

Concentration: The concentration of the silane and water plays a direct role in the reaction kinetics. According to the principles of chemical kinetics, increasing the concentration of the reactants will generally lead to a higher reaction rate. researchgate.net The water-to-silane ratio is a critical parameter; a higher ratio generally favors more complete and faster hydrolysis. nih.gov However, at very high silane concentrations, the rate of self-condensation can increase, leading to the rapid formation of oligomers. oecd.org

The hydrolysis of this compound yields dimethyl-propyl-silanol as the primary product. This silanol is an intermediate species and is typically reactive, undergoing condensation reactions with other silanol molecules. oecd.orgoecd.org

The condensation reaction involves the elimination of a water molecule between two silanol groups to form a siloxane (Si-O-Si) bond. This process leads to the formation of dimers, trimers, and larger oligomeric and polymeric structures. oecd.orgacs.org The extent of oligomerization is dependent on factors such as the concentration of the silane, the pH of the medium, and the reaction time. oecd.orggelest.com

Under conditions of low silane concentration, the monomeric silanol may be the predominant species in solution. oecd.orgoecd.org However, as the concentration increases, the equilibrium shifts towards the formation of oligomers. oecd.org In acidic conditions, the condensation reaction is generally slower than the hydrolysis, allowing for a higher concentration of silanols to exist in solution for a period of time. researchgate.nettandfonline.com In contrast, basic conditions tend to promote faster condensation, leading to more rapid formation of oligomeric and polymeric networks. unm.edu The structure of these oligomers can range from linear chains to more complex branched and cyclic structures. oecd.orgacs.org

Influence of Reaction Parameters on Hydrolysis Rate

Condensation Reactions of the Compound

Condensation reactions are central to the utility of this compound, leading to the formation of siloxane bonds, which are the backbone of silicone polymers. These reactions can proceed through various pathways, influenced by catalysts and reaction conditions.

Siloxane Bond Formation and Polymerization Pathways

R₃Si-OCH₃ + H₂O → R₃Si-OH + CH₃OH wikipedia.org

Following hydrolysis, the resulting silanols can undergo condensation in two primary ways:

Silanol-Silanol Condensation: Two silanol groups react to form a siloxane bond and a molecule of water. wikipedia.org 2 R₃Si-OH → R₃Si-O-SiR₃ + H₂O wikipedia.org

Silanol-Alkoxysilane Condensation: A silanol group reacts with another alkoxysilane molecule, eliminating an alcohol molecule. wikipedia.org R₃Si-OH + R₃Si-OCH₃ → R₃Si-O-SiR₃ + CH₃OH wikipedia.org

These condensation steps can repeat, leading to the formation of longer polysiloxane chains. The polymerization of dimethyldimethoxysilane, a related compound, with other silanes like trimethoxy[3-(oxiranylmethoxy)propyl]silane, demonstrates the versatility of these reactions in creating polymers with specific properties. angenechemical.com The resulting polymers can be linear, cyclic, or cross-linked, depending on the functionality of the starting silane monomers. oecd.org For instance, the hydrolysis of dimethyldichlorosilane can yield both linear and cyclic siloxanes. wikipedia.org

The structure of the resulting polysiloxane is highly dependent on the reaction conditions. For example, the hydrolysis and polycondensation of dimethyldiethoxysilane (DMDES) can form polydimethylsiloxane (B3030410) (PDMS), which consists of linear molecular chains. researchgate.net When DMDES is mixed with alkoxysilanes of higher functionality, such as methyltriethoxysilane (MTES) or tetraethoxysilane (TEOS), cross-linked siloxanes with varying density, flexibility, and hydrophobicity can be formed. researchgate.net

Intermolecular and Intramolecular Condensation Processes

Both intermolecular and intramolecular condensation processes are possible during the polymerization of alkoxysilanes.

Intermolecular Condensation: This process involves the reaction between two separate silane or siloxane molecules, leading to chain growth and the formation of larger polymers. This is the primary pathway for the formation of high-molecular-weight polysiloxanes. nih.gov

Intramolecular Condensation: This occurs when a single molecule containing at least two reactive sites (e.g., silanol groups) reacts with itself to form a cyclic compound. The formation of cyclic siloxanes, such as hexamethylcyclotrisiloxane (B157284) ((CH₃)₂SiO)₃, is a common example of intramolecular condensation. wikipedia.org The balance between intermolecular and intramolecular condensation is influenced by factors such as monomer concentration and the presence of catalysts.

Research on polyhedral oligomeric silsesquioxanes (POSS) has shown that both intermolecular and intramolecular hydrogen bonding can occur in open cage structures, influencing whether dimers or monomers are formed. acs.org The stability of silanetriols, which are key intermediates, is dependent on the substitution pattern, with sterically hindered substituents favoring hydrogen bonding over condensation. nih.gov

Catalytic Effects on Condensation Kinetics

The kinetics of condensation reactions are significantly influenced by the presence of catalysts. Both acids and bases can catalyze the hydrolysis and subsequent condensation of alkoxysilanes. nih.gov

Acid Catalysis: Under acidic conditions, the reaction is initiated by the protonation of an alkoxy group, making it a better leaving group. afinitica.com This is followed by a nucleophilic attack by water. Acidic conditions tend to favor the formation of linear polymers. tandfonline.com

Base Catalysis: In alkaline media, the reaction proceeds via nucleophilic attack of a hydroxide ion or a deprotonated silanol group on the silicon atom. nih.gov This mechanism, often described as Sₙ2-Si, can lead to more branched or cross-linked structures. nih.gov

Various catalysts have been studied for their effect on condensation kinetics. For example, tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) has been shown to catalyze siloxane bond formation. mcmaster.ca The use of different catalysts, such as DBTDL, p-toluenesulfonic acid (TSA), or benzyl (B1604629) dimethyl amine (BDMA), can lead to different fractions of cage-like structures in the final product. nih.gov The choice of catalyst can also influence the rate of reaction; for instance, the hydrolysis rate of methoxysilanes-terminated polybutadiene (B167195) depends on the catalyst and its concentration. nih.gov

Interactive Table: Effect of Catalysts on Condensation Reactions

Catalyst Type Mechanism Effect on Polymer Structure References
Acid (e.g., HCl) Protonation of alkoxy group Tends to form linear polymers nih.gov, tandfonline.com, afinitica.com
Base (e.g., NaOH) Nucleophilic attack on silicon Can lead to branched/cross-linked structures nih.gov
Lewis Acid (e.g., B(C₆F₅)₃) Activation of Si-O bond Promotes siloxane bond formation mcmaster.ca
Organotin (e.g., DBTDL) Varies Influences product structure (e.g., cage fractions) nih.gov

Substitution Reactions Involving Methoxy Groups

The methoxy group on this compound is susceptible to substitution reactions, where it can be replaced by other functional groups. This reactivity is fundamental to the compound's role as a coupling agent and in surface modification. nih.gov The methoxy groups can be hydrolyzed to form silanols, which then condense to create siloxane bonds. This process allows the silane to form strong covalent bonds with both organic and inorganic materials, particularly with hydroxyl groups on surfaces. nih.gov

The position of the methoxy group on a molecule can significantly affect its biological and chemical properties. nih.gov In organic chemistry, a methoxy group is generally considered an electron-donating group when at the para position of a benzene (B151609) ring and an electron-withdrawing group at the meta position. wikipedia.org While this compound does not have a benzene ring, the electronic effects of the methoxy group still influence its reactivity.

Other Reactivity Pathways (e.g., Methanolysis of Silirenes)

Besides condensation and substitution, other reactivity pathways are relevant to organosilicon compounds. One such pathway is the methanolysis of silirenes (silacyclopropenes). Silirenes are highly reactive, three-membered rings containing a silicon atom and a carbon-carbon double bond. acs.org The methanolysis of silirenes typically results in the cleavage of one of the Si-C bonds. For example, the methanolysis of tetramethylsilirene yields (E)-1,2-(dimethylvinyl)dimethylmethoxysilane. acs.org Similarly, vapor-phase reactions of silylenes with a mixture of acetylene (B1199291) and methanol can lead to the formation of vinylsilanes through the methanolysis of an intermediate silacyclopropene. acs.org This demonstrates a pathway where a methoxy-silane can be formed from a cyclic silicon precursor.

Advanced Characterization Techniques for Methoxy Dimethyl Propylsilane and Its Derivatives

Spectroscopic Analysis Methods

Spectroscopic analysis is a cornerstone in the characterization of organosilanes. By probing the interaction of electromagnetic radiation with the molecules, detailed structural information can be obtained. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are among the most powerful and commonly employed techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of molecules in solution. It provides information on the connectivity of atoms and the chemical environment of specific nuclei, such as hydrogen (¹H), carbon (¹³C), and silicon (²⁹Si).

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the different types of hydrogen atoms present in a molecule and their neighboring atoms. The chemical shift (δ) of a proton is influenced by its electronic environment.

For a compound like methoxy-dimethyl-propylsilane, distinct signals are expected for the protons of the methoxy (B1213986) group, the dimethylsilyl group, and the propyl group. The integration of the signal areas in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal, providing a quantitative measure of the different proton groups. libretexts.org

In a typical spectrum, the protons of the methoxy group (CH₃O-) would appear as a singlet, as there are no adjacent protons to cause splitting. The protons of the two methyl groups attached to the silicon atom (Si-(CH₃)₂) would also likely appear as a singlet. The propyl group (-CH₂CH₂CH₃) would exhibit more complex splitting patterns due to spin-spin coupling between adjacent non-equivalent protons. The terminal methyl protons (-CH₃) would appear as a triplet, the adjacent methylene (B1212753) protons (-CH₂-) as a sextet, and the methylene protons attached to the silicon atom (Si-CH₂-) as a triplet. The relative positions of these signals (chemical shifts) are influenced by the electronegativity of the neighboring atoms. docbrown.info

Predicted ¹H NMR Data for this compound
Proton GroupExpected Chemical Shift (δ, ppm)Expected MultiplicityIntegration
Si-CH₂-CH₂-CH₃~0.5 - 1.0Triplet2H
Si-CH₂-CH₂-CH₃~1.3 - 1.6Sextet2H
Si-CH₂-CH₂-CH₃~0.8 - 1.2Triplet3H
Si-(CH₃)₂~0.0 - 0.2Singlet6H
O-CH₃~3.4 - 3.6Singlet3H

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the determination of the number of different carbon environments. The chemical shifts in ¹³C NMR are sensitive to the hybridization and the nature of the atoms attached to the carbon.

In the ¹³C NMR spectrum of this compound, separate signals would be observed for each of the carbon atoms in the propyl group, the two equivalent methyl carbons attached to the silicon, and the methoxy carbon. The chemical shifts of these carbons are influenced by the neighboring silicon and oxygen atoms. docbrown.info For instance, the carbon of the methoxy group will be significantly downfield due to the electronegativity of the attached oxygen atom.

Predicted ¹³C NMR Data for this compound
Carbon GroupExpected Chemical Shift (δ, ppm)
Si-CH₂-CH₂-CH₃~15 - 20
Si-CH₂-CH₂-CH₃~17 - 22
Si-CH₂-CH₂-CH₃~10 - 15
Si-(CH₃)₂~ -5 - 5
O-CH₃~50 - 55

Silicon-29 NMR (²⁹Si NMR) spectroscopy is a powerful technique for directly probing the silicon environment in organosilane compounds. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to the silicon atom. unige.chunige.ch This technique is particularly valuable for studying the hydrolysis and condensation reactions of alkoxysilanes, as the chemical shift changes significantly upon the replacement of an alkoxy group with a hydroxyl group or a siloxane (Si-O-Si) linkage. gelest.comucsb.edu

For this compound, a single resonance would be expected in the ²⁹Si NMR spectrum. The chemical shift of this signal provides a characteristic fingerprint for this specific silicon environment. elsevierpure.com Studies have shown that the chemical shifts of silicon in various silane (B1218182) derivatives can be correlated with their molecular geometries. unige.ch

Predicted ²⁹Si NMR Data for this compound
Silicon EnvironmentExpected Chemical Shift (δ, ppm)
(CH₃)₂(C₃H₇)Si(OCH₃)Range for monosubstituted alkoxysilanes

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. Fourier Transform Infrared (FTIR) spectroscopy is a more advanced version of this technique that offers higher sensitivity and resolution. mdpi.com

Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) is a versatile sampling technique that allows for the direct analysis of liquid and solid samples with minimal preparation. csic.es This makes it particularly useful for studying silane compounds and their reactions on surfaces. researchgate.net

The ATR-FTIR spectrum of this compound would display characteristic absorption bands for the various functional groups present. Key vibrational modes include:

Si-O-C stretching: This bond typically shows a strong absorption band in the region of 1080-1100 cm⁻¹. nih.gov

C-H stretching: Vibrations of the methyl and propyl groups will appear in the 2850-3000 cm⁻¹ region.

Si-C stretching: The stretching vibration of the silicon-carbon bond is typically observed in the 700-850 cm⁻¹ range. nih.gov

CH₃ rocking and deformation: These vibrations from the methyl groups attached to silicon and the propyl group will appear at lower frequencies.

The presence and position of these bands provide confirmatory evidence for the structure of this compound. osti.gov

Characteristic ATR-FTIR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C-H (Alkyl)Stretching2850 - 3000
Si-O-CStretching1080 - 1100
Si-CStretching700 - 850
Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS)

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a powerful technique for analyzing powdered or rough-surfaced solid samples without extensive preparation. wikipedia.org The method involves irradiating a sample with an infrared beam and collecting the diffusely scattered light, which contains absorption information characteristic of the material's molecular vibrations. wikipedia.org For this compound, which is a liquid, DRIFTS analysis would typically be performed by adsorbing the compound onto a non-absorbing, powdered substrate like potassium bromide (KBr). wikipedia.org This allows for the study of the compound's interaction with surfaces or its behavior in a solid matrix.

The key principle of DRIFTS is that incident infrared radiation is reflected in all directions from a rough surface. gnest.org This diffuse reflectance is collected by mirrors and directed to the detector. The resulting spectrum provides information about the functional groups present in the sample. gnest.org In the context of this compound, DRIFTS is particularly useful for observing changes in the chemical structure, such as those occurring during hydrolysis and condensation reactions on a solid support. For instance, the disappearance of the Si-OCH₃ bands and the appearance of Si-OH and Si-O-Si bands can be monitored.

The particle size of the sample or the support material should ideally be smaller than the wavelength of the incident IR light to minimize scattering effects. wikipedia.org The data is often plotted in Kubelka-Munk units, which relate the sample's reflectance to its concentration, allowing for semi-quantitative analysis. wikipedia.org

Table 1: Characteristic DRIFTS Bands for this compound and its Hydrolysis Products

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupSignificance
~2960-2850C-H stretch-CH₃, -CH₂-Indicates presence of propyl and methyl groups.
~2845C-H stretch-OCH₃Specific to the methoxy group.
~1465C-H bend-CH₃, -CH₂-Confirms aliphatic nature.
~1260Si-C symmetric deformationSi-(CH₃)₂Characteristic of dimethylsilyl groups.
~1190C-O stretch-OCH₃Key indicator for the intact methoxy group.
~1085Si-O-C stretchSi-OCH₃A primary band for identifying the unhydrolyzed silane.
~950-890Si-OH stretchSi-OHAppears upon hydrolysis of the methoxy group.
~840, ~780Si-C stretchSi-(CH₃)₂Further confirms the dimethylsilyl structure.
~1130-1000Si-O-Si asymmetric stretchSi-O-SiIndicates the formation of siloxane bonds via condensation.
Time-Resolved FT-IR Spectroscopy for Reactivity Studies

Time-resolved FT-IR spectroscopy is an essential tool for investigating the kinetics and mechanisms of chemical reactions by providing structural information about intermediates and final products as a function of time. unipr.itspectroscopyonline.com This technique can be applied to study the reactivity of this compound, particularly its hydrolysis and condensation reactions, which are fundamental to its application in surface modification and material synthesis.

The methodology involves initiating a reaction and collecting a series of complete FT-IR spectra at rapid intervals. spectroscopyonline.com For fast reactions, techniques like stopped-flow mixing can be employed, where reactants are rapidly mixed before flowing into an observation cell. researchgate.net For reactions initiated by an external trigger like a pulse of light, pump-probe methods are used. unipr.itnih.gov By monitoring the changes in the intensity of specific infrared absorption bands over time, concentration profiles of reactants, intermediates, and products can be constructed.

For this compound, a typical study might involve mixing the silane with water (and potentially a catalyst) and monitoring the following spectral changes:

Decrease in the absorbance of Si-OCH₃ bands (e.g., ~1085 cm⁻¹).

Increase and subsequent decrease in the absorbance of Si-OH bands (e.g., ~950-890 cm⁻¹), representing the formation and consumption of the silanol (B1196071) intermediate.

Increase in the absorbance of Si-O-Si bands (e.g., ~1130-1000 cm⁻¹), indicating the formation of the polysiloxane product.

Table 2: Hypothetical Time-Resolved FT-IR Data for the Hydrolysis of this compound

Time (seconds)Absorbance at ~1085 cm⁻¹ (Si-OCH₃)Absorbance at ~920 cm⁻¹ (Si-OH)Absorbance at ~1050 cm⁻¹ (Si-O-Si)
00.850.000.00
100.650.150.05
300.300.350.20
600.100.250.45
1200.020.100.65
300<0.010.020.75

Mass Spectrometry (MS)

High-Resolution MS (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of a compound's molecular formula. nih.gov Unlike standard mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm). nih.govnih.gov This precision allows for the calculation of an unambiguous elemental composition, which is invaluable for confirming the identity of this compound and identifying its derivatives or impurities. rsc.org

When this compound is analyzed by HRMS, the instrument provides an exact mass of the molecular ion (M⁺) or a protonated molecule ([M+H]⁺). This experimentally determined mass can then be compared to the theoretical exact mass calculated from the most abundant isotopes of carbon, hydrogen, oxygen, and silicon. A close match confirms the compound's elemental formula.

Table 3: HRMS Data for this compound (C₆H₁₆OSi)

Ion SpeciesTheoretical Exact Mass (m/z)Observed Exact Mass (m/z)Mass Error (ppm)Inferred Elemental Formula
[M]⁺132.0970132.09721.5C₆H₁₆OSi
[M+H]⁺133.1049133.10511.5C₆H₁₇OSi
[M-CH₃]⁺117.0736117.07381.7C₅H₁₃OSi
[M-OCH₃]⁺101.0994101.09962.0C₅H₁₃Si
Tandem Mass Spectrometry (MS³) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS or MSⁿ) is a technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov MS³ is an extension of this, involving three stages of mass analysis. First, a precursor ion is selected. Second, this ion is fragmented, and a specific product ion is selected. Third, this selected product ion is itself fragmented, and the resulting second-generation product ions are analyzed. This multi-step fragmentation provides detailed information about the connectivity of atoms within the molecule. nih.govnih.gov

For this compound, an MS³ experiment could proceed as follows:

MS¹: The molecular ion (m/z 132) is generated and isolated.

MS²: The molecular ion is fragmented, producing key product ions. A common loss is that of a methyl group, yielding the ion at m/z 117. This ion is selected.

MS³: The m/z 117 ion is fragmented. Subsequent fragmentation could involve the loss of the propyl group or rearrangements, providing data that confirms the original structure.

This detailed fragmentation pathway serves as a fingerprint, confirming the positions of the methoxy, dimethyl, and propyl groups relative to the central silicon atom.

Table 4: Hypothetical MS³ Fragmentation Pathway for this compound

StagePrecursor Ion (m/z)Collision-Induced Dissociation (CID)Major Product Ion(s) (m/z)Neutral LossStructural Interpretation
MS²132.1 ([M]⁺)CID117.1CH₃Loss of a methyl group from Si.
MS³117.1CID75.0C₃H₆Loss of propene from the [M-CH₃]⁺ fragment.
MS³117.1CID59.0C₃H₇ + H₂Loss of a propyl radical and hydrogen molecule.

Surface and Structural Characterization

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical states of elements on the surface of a material (typically within the top 1-10 nm). thermofisher.comcarleton.edu XPS is ideal for studying surfaces that have been modified with this compound. The analysis involves irradiating the surface with X-rays, which causes the emission of core-level electrons. unimi.it The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy is calculated. The binding energy is unique to each element and can shift slightly depending on the element's chemical environment (oxidation state and bonding partners). carleton.eduresearchgate.net

When a substrate (e.g., silica (B1680970), metal oxide) is treated with this compound, XPS can confirm the presence of the resulting organosilane layer and provide information about its structure. The survey scan would show peaks for Silicon (Si 2p), Carbon (C 1s), and Oxygen (O 1s). High-resolution scans of these peaks provide chemical state information. For example, the Si 2p peak for the silane layer would be at a different binding energy than the Si 2p peak for an underlying silica (SiO₂) substrate. The C 1s peak can often be resolved into components representing C-Si, C-C/C-H, and C-O bonds.

Table 5: Typical XPS Binding Energies for a Surface Modified with this compound

ElementPhotoelectron PeakTypical Binding Energy (eV)Chemical State Assignment
SiSi 2p~102.0Si in a polysiloxane (R₂-Si-O) environment.
CC 1s~284.8C-C, C-H (adventitious carbon and propyl group).
CC 1s~284.5C-Si (from methyl and propyl groups bonded to silicon).
OO 1s~532.5O in a Si-O-Si/Si-O-C environment.

Electron Microscopy (SEM, FESEM) for Surface Morphology and Topography

Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission Scanning Electron Microscopy (FESEM), are indispensable tools for visualizing the surface morphology of materials before and after modification with propylsilanes. nih.govresearchgate.net These techniques scan a focused beam of electrons over a surface to create detailed images, revealing information about texture, and the distribution and uniformity of the silane coating. nih.gov

FESEM, in particular, offers superior spatial resolution and is well-suited for examining the fine details of nanostructured surfaces. researchgate.net In studies involving silane-treated substrates, FESEM analysis is crucial for confirming the successful deposition of the silane layer. For instance, research on anodized aluminum surfaces retreated with trimethoxy(propyl)silane (B93003) (TMPSi) utilized FESEM to observe the changes in surface topography. The images revealed that the initially porous anodized surface became smoother and more uniform after the application of the silane, indicating the formation of a continuous and well-adhered coating. researchgate.net This qualitative assessment is vital for understanding how the silane treatment alters the physical characteristics of the substrate at the micro and nanoscale.

Similarly, when silica nanoparticles are functionalized, FESEM can be used to observe the morphology of the resulting core-shell structures, ensuring that the silane coating is evenly distributed on the nanoparticle surface. This morphological information is critical for applications where particle dispersion and interfacial adhesion are important.

Atomic Force Microscopy (AFM) for Surface Roughness

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique that provides three-dimensional topographical information and quantitative data on surface roughness. oamjms.eu It is an essential tool for evaluating the effectiveness of this compound and its derivatives in creating smooth and uniform surface coatings. oamjms.eu By scanning a sharp tip over the sample surface, AFM can measure roughness parameters such as the arithmetic mean roughness (Ra) and the root mean square roughness (Rq) with nanoscale precision. researchgate.net

The application of silane coatings typically leads to a reduction in surface roughness. For example, in the study of various transparent conductive oxide (TCO) films, AFM was used to quantify the surface roughness. While the specific silane was not this compound, the principle remains the same. The data generated illustrates how different materials and deposition techniques result in varying surface topographies.

Table 1: Illustrative AFM Surface Roughness Parameters for Various Thin Films

Film Material Average Roughness (Ra) (nm) Root Mean Square Roughness (Rq) (nm) Maximum Roughness (Rmax) (nm)
TCO Film A 3.2 4.1 35.7
TCO Film B 4.5 5.8 48.2
TCO Film C 2.8 3.6 31.5

This table is a representative example based on typical data obtained from AFM analysis of thin films and is intended for illustrative purposes. Actual values for this compound coatings would be dependent on the substrate and application method.

This ability to quantify changes in surface roughness is critical for applications where a smooth surface is desired to improve properties such as hydrophobicity, adhesion, and optical clarity.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the crystalline structure of materials. researchgate.net It provides information on the phase composition and crystallite size of the material. researchgate.netresearchgate.net When substrates are coated with silanes like this compound, XRD can be employed to determine if the coating process has altered the crystalline structure of the substrate or if the silane layer itself exhibits any crystallinity.

In a study on the functionalization of nano-silica with 3-(glycidoloxy propyl) trimethoxy silane, XRD was used to investigate the effect of silane concentration on the material's structure. The analysis revealed that the broad peak characteristic of amorphous silica showed slight shifts and changes in width depending on the silane concentration. These changes were correlated with variations in the crystallite size of the nano-silica, indicating that the modification process can influence the microstructure of the material. researchgate.net

Table 2: XRD Analysis of Nano-Silica Modified with Varying Silane Concentrations

Sample Silane Concentration (wt.%) Peak Position (2θ) Crystallite Size (nm)
Pure Nano-Silica 0 22.5 20.2
Modified Sample A 50 22.4 23.2
Modified Sample B 80 22.2 18.5
Modified Sample C 110 22.6 16.3

Data adapted from a study on 3-(glycidoloxy propyl) trimethoxy silane functionalized nano-silica. researchgate.net

The results from XRD analysis are crucial for understanding how the interaction between the silane and the substrate affects the material's structural properties, which in turn can influence its mechanical and chemical performance.

N₂ Physisorption for Porosity and Surface Area Determination

Nitrogen physisorption is a standard technique for determining the specific surface area, pore volume, and pore size distribution of porous materials. This method is particularly relevant when this compound and its derivatives are used to modify porous substrates like silica gel or mesoporous silica (e.g., SBA-15). The analysis involves the adsorption and desorption of nitrogen gas on the material's surface at cryogenic temperatures.

When a silane is grafted onto a porous support, the organic moieties occupy a certain volume within the pores and cover a portion of the surface. This typically leads to a decrease in the specific surface area (often calculated using the Brunauer-Emmett-Teller, BET, method), pore volume, and average pore diameter. These changes serve as strong evidence of successful surface modification.

A study on the modification of SBA-15 and MCM-48 mesoporous silicas with amine- and phosphine-containing silanes demonstrated this effect. The nitrogen physisorption measurements showed a significant reduction in both the BET surface area and pore volume after functionalization, confirming the presence of the grafted silane groups within the porous structure. nih.gov

Table 3: Textural Properties of Mesoporous Silica Before and After Silane Modification

Material BET Surface Area (S_BET) (m²/g) Total Pore Volume (cm³/g)
SBA-15 (Pristine) 926 1.22
SBA-15/PAPTES (Modified) 498 0.83
MCM-48 (Pristine) 1235 0.83
MCM-48/PAPTES (Modified) 689 0.49

Data adapted from a study on the modification of mesoporous silicas with N-[3-(triethoxysilyl)propyl]-p-aminobenzoyl-2-amino-4-picoline (SAPT-P) and N-[3-(triethoxysilyl)propyl]-p-aminobenzoyl-2-amino-4-picoline (PAPTES). nih.gov

These findings are critical for applications in catalysis, adsorption, and controlled release, where the porous architecture of the material plays a key role.

Thermogravimetric Analysis (TGA) for Grafting Confirmation and Thermal Stability

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. cerist.dznih.gov It is a valuable tool for confirming the successful grafting of silanes onto a substrate and for assessing the thermal stability of the resulting material. cerist.dznih.gov

The TGA curve of a silane-modified material will show distinct weight loss steps corresponding to the decomposition of the grafted organic groups. The temperature at which this decomposition occurs provides information about the thermal stability of the silane layer. By comparing the TGA curve of the modified material to that of the unmodified substrate, the amount of grafted silane can be quantified.

For instance, in the characterization of silane-grafted polymers, TGA is used to determine the decomposition temperatures. An increase in the decomposition temperature of the modified polymer compared to the neat polymer can indicate improved thermal stability due to the presence of the silane.

Table 4: Representative TGA Decomposition Temperatures for Silane-Grafted Materials

Material Onset Decomposition Temp. (°C) Temperature at Max. Degradation (T_max) (°C)
Neat Polymer 376 400
Polymer + 1% Silane 382 406
Polymer + 3% Silane 380 405

This table is a representative example based on typical data obtained from TGA of silane-grafted polymers. Actual values will vary depending on the specific polymer and silane used.

The data from TGA is essential for applications where the material will be exposed to elevated temperatures, ensuring that the silane modification remains intact and functional under operational conditions. Research on cellulose (B213188) modified with silane has shown that while the initial decomposition may occur at slightly lower temperatures, the formation of a silicon oxycarbide char residue at higher temperatures can be indicative of the presence of the polysiloxane network, confirming successful grafting. nih.gov

Theoretical and Computational Studies on Methoxy Dimethyl Propylsilane Systems

Quantum Chemical Computations (QCC) and Density Functional Theory (DFT)

Quantum chemical computations, especially Density Functional Theory (DFT), provide a molecular-level understanding of the reactivity of Methoxy-dimethyl-propylsilane. These methods are instrumental in elucidating reaction mechanisms that are otherwise difficult to observe experimentally. nrel.gov

DFT is a powerful tool for modeling the hydrolysis and condensation pathways of alkoxysilanes like this compound. The process begins with the hydrolysis of the methoxy (B1213986) group to form a silanol (B1196071), which is a critical step for subsequent reactions. This is followed by condensation reactions, either with other silanols to form siloxane bonds or with hydroxyl groups on a substrate surface.

Computational models, often employing software like Gaussian, can simulate these pathways. mdpi.com For instance, studies on similar monofunctional silanes, such as octadecyldimethylmethoxysilane (OMMS), have shown a single protonation and hydrolysis event, which simplifies the kinetic analysis compared to trifunctional silanes. nih.gov The insights gained from these simpler systems can be extrapolated to understand the behavior of this compound. The hydrolysis reaction involves the replacement of the methoxy group with a hydroxyl group, a transformation that significantly alters the molecule's reactivity and interaction with surfaces. nih.gov

A key aspect of understanding reaction kinetics is the analysis of the transition state and the determination of the activation energy. beilstein-journals.org For the hydrolysis of alkoxysilanes, DFT calculations can be used to model the transition states for the cleavage of the Si-O bond. The activation energy for this process is a critical parameter that dictates the reaction rate. For similar silanes, the activation energy for Si-O bond cleavage is estimated to be around 25–30 kcal/mol.

The activation energy can be influenced by various factors, including the presence of catalysts and the surrounding environment. For example, the presence of a hydrogen bond at the transition state can lower the enthalpy of activation. nih.gov However, it can also raise the free energy of activation, highlighting the complexity of these interactions. nih.gov Distortion-interaction analysis along the reaction pathway can provide a more accurate determination of the activation energy by considering the interaction energy between the reacting species. rsc.org

Table 1: Representative Activation Energies for Related Reactions

ReactionComputational MethodActivation Free Energy (kcal/mol)
Propylene + EthyleneCBS-QB345.1
Propylene + EthyleneG3B346.6
Propylene + EthyleneM1143.5
Propylene + EthyleneB3LYP~50.5

Note: This table presents data for a related ene reaction to illustrate the application of different computational methods in determining activation energies. rsc.org The values can vary significantly depending on the chosen level of theory.

When this compound or its hydrolyzed form interacts with a surface, it can adopt different bonding geometries and adsorption forms. These can be broadly categorized as monodentate and bidentate adsorption. researchgate.netpsu.edu In monodentate adsorption, the silanol group forms a single bond with a surface site, such as a metal ion. In bidentate adsorption, it forms two bonds, for instance, by bridging two surface sites or interacting with a defect site. psu.edu

The specific adsorption geometry can influence the reactivity of the adsorbed species. For example, in studies of methoxy and ethoxy groups on TiO2, the monodentate form was found to have a higher photooxidation rate than the bidentate form, even though their thermal stability was similar. researchgate.netpsu.edu The adsorption process itself, prior to the grafting reaction, often involves the silane (B1218182) lying flat on the surface, interacting through dispersion forces and hydrogen bonds. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations complement QCC and DFT by providing insights into the dynamic behavior of this compound systems over time, particularly their interactions with substrates and the influence of environmental parameters. oncotarget.com

MD simulations are a valuable tool for studying the physical movement and interactions of atoms and molecules at an interface. oncotarget.com Using reactive force fields like ReaxFF, it is possible to simulate the silanization of surfaces such as hydroxylated silica (B1680970). researchgate.netnih.gov These simulations can model the deposition of the silane from a solution onto the substrate, providing a dynamic picture of monolayer formation. nih.gov

Simulations have shown that during the initial stages of grafting, there is a preference for silanes to condense with surface silanols that are further from the substrate surface and near other already-bound silanols. researchgate.netnih.gov The length of the alkyl chain of the silane can also influence the formation of the monolayer. nih.gov Furthermore, MD simulations can be used to investigate the unbinding mechanisms of molecules from surfaces, which can provide insights into the stability of the grafted layer. nih.gov

The efficiency of the grafting process is highly dependent on parameters such as solvent polarity and pH. MD simulations can be employed to optimize these parameters by simulating the system under different conditions. For instance, the choice of solvent, such as ethanol (B145695) versus toluene, can significantly impact the grafting density. The polarity of the solvent can affect the solubility of the silane and its hydrolysis products, as well as the nature of the interactions at the substrate interface. semanticscholar.org

The pH of the system is another critical parameter, particularly for the hydrolysis step, which is often acid or base-catalyzed. A pH range of approximately 4–6 is often considered for optimizing the grafting process. By simulating the behavior of this compound at different pH values, MD simulations can help in identifying the optimal conditions for achieving a desired surface coverage and monolayer structure. nih.gov

Applications of Methoxy Dimethyl Propylsilane in Advanced Materials Science and Chemistry

Surface Modification and Functionalization

Methoxy-dimethyl-propylsilane, also known as n-Propyldimethylmethoxysilane, is a monoalkoxy silane (B1218182) that engages in surface modification through the reaction of its methoxy (B1213986) group. gelest.com This process typically involves the hydrolysis of the methoxy group to form a reactive silanol (B1196071) group (Si-OH). This silanol can then undergo a condensation reaction with hydroxyl groups (-OH) present on the surface of inorganic substrates like glass, metals, or silica (B1680970). This reaction forms a stable, covalent siloxane bond (Si-O-Substrate), effectively grafting the dimethyl-propylsilyl group onto the surface. The non-polar propyl and methyl groups then form the new surface interface, fundamentally altering its properties. gelest.comgelest.com

Enhancing Hydrophobicity and Wettability Control

The primary function of modifying a surface with this compound is to impart hydrophobicity. The propyl and methyl groups attached to the silicon atom are non-polar aliphatic hydrocarbon substituents. gelest.com When these groups are anchored to a surface, they create a new, low-energy interphase that mitigates hydrogen bonding and shields the underlying polar substrate from interactions with water. gelest.comgelest.com

This alteration of surface chemistry leads to a significant increase in the water contact angle. Surfaces with water contact angles greater than 90° are classified as hydrophobic. gelest.com The application of alkylsilanes like this compound is a common strategy to achieve this effect, which is crucial for creating water-repellent and self-cleaning surfaces. gelest.comgelest.com While the theoretical maximum contact angle on a perfectly smooth surface is around 120°, the actual hydrophobicity achieved can be influenced by factors such as the density of the silane coating and the topography of the substrate. gelest.com

Table 1: Representative Water Contact Angles on Silane-Modified Surfaces This table presents typical contact angle values for surfaces treated with short-chain alkylsilanes to illustrate the effect on wettability. The exact values for this compound may vary based on substrate and processing conditions.

Silane Type Substrate Water Contact Angle (θ) Reference
Dimethylsiloxane Coating Glass ≥90° mdpi.com
Octylsilane (C8) SiO₂-TiO₂ ~140° silcotek.com
Hexadecylsilane (C16) SiO₂-TiO₂ <140° (decreased) silcotek.com
Unmodified Surface Cold-rolled steel 30° nih.gov

Adhesion Promotion Mechanisms in Composites and Coatings

While organosilanes with additional functional groups (e.g., amino, epoxy) are more commonly known as adhesion promoters through direct chemical coupling, non-functional alkylsilanes like this compound can also enhance adhesion through different mechanisms. advpolymer.comd-nb.info Its role is primarily as a surface modifier that improves the compatibility and wetting between an inorganic substrate or filler and an organic polymer matrix or coating.

The mechanism involves:

Surface Energy Reduction: By creating a hydrophobic, non-polar surface on an inorganic filler (like silica or glass fibers), the silane reduces the surface energy mismatch between the filler and a non-polar polymer matrix (e.g., polypropylene).

Improved Wetting: This reduction in interfacial tension allows the liquid polymer resin to better wet the surface of the fillers during composite manufacturing, leading to fewer voids and a more uniform material.

Physical Interlocking: For porous substrates, the silane can penetrate the pores, creating a hydrophobic lining that enhances the physical adhesion of coatings.

This improvement in interfacial compatibility translates to better mechanical performance and durability in the final composite or coated product. gelest.com

Functionalization of Nanoparticles (e.g., Silica, TiO₂, Magnetic Fe₃O₄) and Microcapsules

The surface functionalization of nanoparticles is critical to prevent their agglomeration and ensure their stable dispersion within polymer matrices or other media. This compound can be used to modify the surface of various nanoparticles that possess surface hydroxyl groups. gelest.com

Silica (SiO₂): Silica nanoparticles have abundant silanol (Si-OH) groups on their surface, making them ideal candidates for modification. The methoxy group of the silane reacts with these surface groups, replacing the hydrophilic surface with a hydrophobic alkyl layer. This is essential for dispersing silica nanoparticles in non-polar organic solvents and polymers. researchgate.netechemi.com

Titanium Dioxide (TiO₂): TiO₂ nanoparticles, widely used as UV blockers and photocatalysts, can also be surface-treated. Silanization improves their dispersion in polymer films for coatings and composites, enhancing properties like tensile strength and affecting photocatalytic activity. nih.gov

Magnetic Fe₃O₄: For magnetic iron oxide nanoparticles used in biomedical applications or advanced materials, a surface coating is necessary to improve stability in aqueous solutions and prevent aggregation. mpg.de While functional silanes are often used to attach biomolecules, simple alkylsilanes can be employed to control the surface wettability and dispersion characteristics. mpg.de

Application in Coatings

This compound is utilized in various coating formulations to enhance specific properties related to surface interaction and protection. gelest.com

The hydrophobic nature imparted by this compound makes it an effective component in water-repellent formulations for architectural coatings and mineral surface treatments. gelest.commdpi.com The low-energy surface created by the silane layer actively repels water, causing it to bead up and roll off, which is beneficial for protecting porous materials like concrete and wood. gelest.com

In the field of microelectromechanical systems (MEMS), "stiction" refers to the unintentional adhesion of microstructure surfaces, which is a major cause of device failure. Anti-stiction coatings are applied to reduce surface energy and adhesion. The low-energy, non-polar surface created by alkylsilanes like this compound significantly reduces the forces of attraction (such as capillary and van der Waals forces), preventing components from sticking together. gelest.comresearchgate.net

The primary mechanism by which this compound contributes to corrosion protection is by creating a hydrophobic barrier on the metal surface. gelest.comspecialchem.com This barrier inhibits the contact between the metal and corrosive agents, particularly water.

Key aspects of its barrier performance include:

Water Repellency: The hydrophobic surface prevents water from wetting and spreading across the metal, which is the first step in many corrosion processes.

Ionic Resistance: While silane and silicone coatings are generally permeable to water vapor, which allows the substrate to "breathe," they are not permeable to ions. gelest.com Since electrochemical corrosion requires the transport of ions, blocking their path to the metal surface effectively inhibits the corrosion reaction. gelest.comfigshare.com

This functionality is valuable in protective coatings for metals, including rebar-reinforced concrete, where preventing ion ingress is crucial for long-term durability. gelest.com

Table 2: Research Findings on Silane Coatings for Material Protection

Application Area Silane Type Used in Study Key Finding Reference
Corrosion Protection 3-mercaptopropyltrimethoxysilane Sol-gel coating on aluminum showed increased corrosion inhibition efficiency with higher silane concentration.
Adhesion Promotion 3-glycidyloxypropyltrimethoxysilane Acted as an essential additive in sealants and adhesives, improving moisture and corrosion resistance.
Anti-Stiction Dichlorodimethylsilane The film remained highly hydrophobic at temperatures up to 400°C, indicating high thermal stability for anti-stiction applications. researchgate.net
Hydrophobicity n-Propyltrimethoxysilane Used as a single precursor to synthesize superhydrophobic silica nanoparticles, forming films with water contact angles >165°.
Optical and Dielectric Coatings

Organosilanes, including this compound, are utilized in the formulation of specialized coatings for optical and dielectric applications. gelest.com These coatings are thin films applied to substrates to alter their surface properties, such as reflectivity, transmissivity, and electrical insulation.

The primary role of this compound in these applications is to create a hydrophobic, low-energy surface. The propyl-dimethylsilyl portion of the molecule is non-polar, which imparts water-repellent characteristics to the coated surface. gelest.com This is crucial for optical components where moisture can interfere with performance. In dielectric applications, the electrical insulating properties of siloxane materials are leveraged. smolecule.com

When applied to a surface, the methoxy group of the silane can hydrolyze in the presence of moisture to form a silanol group (Si-OH). This silanol can then condense with hydroxyl groups on the substrate (like glass or silicon wafers) or with other silanol molecules to form stable siloxane bonds (Si-O-Si). This process anchors the silane to the surface, creating a durable coating. The resulting surface, rich in non-polar propyl groups, effectively shields the substrate from environmental factors and provides desired optical or dielectric properties. Silane-derived coatings are noted for their high degree of permeability to water vapor, which allows the substrate to "breathe," reducing the potential for deterioration at the coating interface caused by trapped water. gelest.com

Property Effect of this compound Coating Application Area
Surface EnergyLowered due to non-polar propyl groupsOptical Coatings (anti-fouling)
HydrophobicityIncreased water repellencyOptical Coatings (anti-fogging)
Electrical InsulationProvides a dielectric barrierDielectric Coatings
AdhesionForms covalent bonds with hydroxylated surfacesDurable coating formulations

Silanization Techniques (e.g., Room Temperature Chemical Vapor Deposition)

Silanization is a surface modification process that involves the application of silane compounds to a substrate to alter its physicochemical properties. This compound is applied using various techniques, with Room Temperature Chemical Vapor Deposition (RT-CVD) being a notable method for achieving thin, uniform coatings.

In a typical RT-CVD process, the substrate is placed in a sealed chamber which is then evacuated. The this compound is introduced into the chamber in its vapor phase. The silane molecules then adsorb onto the substrate surface. The reactive methoxy group can then react with surface hydroxyl (-OH) groups present on many substrates like glass, silicon, or metal oxides. This reaction forms a covalent bond between the silicon atom and the substrate's oxygen atom, releasing methanol (B129727) as a byproduct and effectively grafting the dimethyl-propylsilyl group onto the surface.

The key advantage of RT-CVD is that it avoids high temperatures that could damage sensitive substrates. The process relies on the chemical reactivity of the precursor and the presence of reactive sites on the surface. The resulting silanized surface exhibits the properties of the attached propyl group, typically leading to increased hydrophobicity.

Table of RT-CVD Parameters for Silanization (General Process)

Parameter Typical Range/Condition Purpose
PrecursorThis compoundSurface modifying agent
TemperatureRoom Temperature (~20-25°C)Prevents substrate damage
PressureVacuum conditionsFacilitates vapor transport and removes contaminants
SubstrateMaterials with surface hydroxyl groups (e.g., SiO₂, glass)Provides sites for covalent bonding
Exposure TimeVaries (minutes to hours)Allows for complete surface coverage

Formation of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate surface. Organosilanes like this compound are excellent candidates for forming SAMs on hydroxylated surfaces due to the strong, covalent Si-O-Si bonds they form with the substrate.

The formation of a SAM using this compound involves a two-step process:

Hydrolysis: The methoxy group (-OCH₃) on the silicon atom reacts with trace amounts of water present on the substrate or in the solvent to form a reactive silanol group (-OH).

Condensation: The newly formed silanol group condenses with a hydroxyl group on the substrate surface, forming a stable siloxane (Si-O-Substrate) bond and releasing a water molecule. Adjacent silane molecules can also condense with each other, forming a cross-linked siloxane network parallel to the surface.

This process results in a densely packed, oriented monolayer where the propyl groups are exposed outwards, dramatically altering the surface properties. The resulting surface becomes hydrophobic, as demonstrated by an increase in the water contact angle. For example, a clean silicon oxide surface is hydrophilic with a low contact angle, but after modification with an alkylsilane SAM, the contact angle can increase significantly, often exceeding 90°, indicating a hydrophobic surface. nih.govdataphysics-instruments.com

Characterization of a Propylsilane SAM

Characteristic Description Typical Measurement
Layer Thickness The height of the molecular layerEllipsometry or X-ray Reflectivity
Packing Density The area occupied per molecule~20 Ų/molecule for close-packed alkylsilanes illinois.edu
Wettability The hydrophobicity of the surfaceWater Contact Angle Measurement (>90° for hydrophobic) nih.gov
Surface Composition Elemental or functional group analysisX-ray Photoelectron Spectroscopy (XPS) or FTIR

Polymer Science and Hybrid Organic-Inorganic Materials

Precursor in Polydimethylsiloxane (B3030410) (PDMS) and Polysiloxane Synthesis

In the synthesis of polysiloxanes, such as PDMS, this compound can serve as a chain-terminating or end-capping agent. The synthesis of PDMS typically involves the hydrolysis and condensation of difunctional silane precursors like dimethyldimethoxysilane or dimethyldichlorosilane. youtube.com These precursors have two reactive groups, allowing them to form long polymer chains.

This compound, being a monofunctional silane (containing only one reactive methoxy group), cannot form a polymer chain on its own. Instead, when introduced into a polymerization reaction with difunctional monomers, it reacts at the end of a growing polysiloxane chain. researchgate.net The hydrolysis of its methoxy group allows it to condense with a terminal silanol group on the polymer chain. Once it has reacted, the chain can no longer propagate from that end because the stable propyl and methyl groups are non-reactive under these conditions. This process is crucial for controlling the molecular weight and viscosity of the resulting silicone polymer. By adjusting the ratio of the difunctional monomer to the monofunctional this compound, the average chain length of the polysiloxane can be precisely controlled.

Role of this compound in Polysiloxane Synthesis

Component Function Effect on Polymer
Dimethyldimethoxysilane (Difunctional)Chain PropagationBuilds the main polysiloxane backbone
This compound (Monofunctional)Chain Termination (End-capping)Controls molecular weight and terminates chain growth

Crosslinking Reagent in Polymer Networks and Elastomers

While trifunctional or tetrafunctional silanes are typically used as primary crosslinking agents to form three-dimensional networks in polymers and elastomers, monofunctional silanes like this compound play a crucial role as surface modifiers for fillers within these networks.

In many high-performance elastomers, inorganic fillers like silica are added to enhance mechanical properties such as tensile strength and tear resistance. mdpi.com However, the surface of silica is hydrophilic due to the presence of silanol groups, making it incompatible with hydrophobic polymer matrices like styrene-butadiene rubber (SBR) or PDMS. mdpi.com This incompatibility can lead to poor filler dispersion and weak interfacial adhesion.

Integration into Hybrid Organic-Inorganic Materials (HIOMs) and Nanocomposites

Hybrid Organic-Inorganic Materials (HIOMs) and nanocomposites are materials that combine the properties of organic polymers (e.g., flexibility, processability) with those of inorganic materials (e.g., rigidity, thermal stability). This compound serves as a molecular bridge or coupling agent at the interface between these two distinct phases. smolecule.com

In the creation of nanocomposites, nanoparticles such as silica are incorporated into a polymer matrix to enhance its properties. nih.gov A major challenge is preventing the nanoparticles from agglomerating, which would degrade the material's performance. nih.gov Surface modification of the nanoparticles is key to achieving good dispersion. researchgate.net

This compound is used to functionalize the surface of silica nanoparticles. icrc.ac.ir Its methoxy group reacts with the hydroxyl groups on the nanoparticle surface, creating a stable covalent bond. The outward-facing propyl groups change the surface from hydrophilic to organophilic, making the nanoparticles compatible with a non-polar or moderately polar polymer matrix. This improved compatibility leads to better dispersion of the nanoparticles, enhanced interfacial adhesion, and ultimately, superior mechanical and thermal properties of the final nanocomposite material. For instance, studies on silica-reinforced rubber polymers have shown that methoxy-type silane coupling agents lead to improved vulcanization and mechanical properties. mdpi.com

Improving Polymer Compatibility and Interfacial Adhesion in Composites

This compound plays a crucial role as a coupling agent in composite materials, where it significantly enhances the compatibility between dissimilar materials, such as inorganic fillers and organic polymer matrices. The effectiveness of a silane coupling agent is determined by the extent of its reaction with both the filler and the resin system nih.gov. The primary function of this organosilane is to form a durable bridge at the interface of these two phases, leading to improved stress transfer from the polymer matrix to the reinforcing filler. This enhancement of interfacial adhesion is a controlling factor in achieving optimal mechanical properties in composites oak.go.kr.

The mechanism of action for this compound in this application involves the hydrolysis of the methoxy group in the presence of moisture to form a reactive silanol group. This silanol group can then condense with hydroxyl groups present on the surface of inorganic fillers (e.g., glass fibers, silica), forming stable covalent Si-O-filler bonds. The propyl group of the silane, being organophilic, can physically entangle or, if functionalized, co-react with the polymer matrix. This dual reactivity allows the silane to effectively couple the inorganic and organic components, a process mediated by this interfacial/interphasial phase nih.gov.

The improvement in interfacial adhesion through the use of silane coupling agents like this compound can be substantial. For instance, in carbon fiber reinforced composites, while carbon fibers offer high strength and stiffness, their non-polar surface leads to poor adhesion with most thermoplastic polymers oak.go.kr. Surface treatment of the carbon fibers with a silane coupling agent increases the surface polarity, which in turn enhances van der Waals forces and hydrogen bonding, thereby improving interfacial adhesion oak.go.kr. Studies on carbon fiber/maleic anhydride-grafted polypropylene (B1209903) composites have shown that silane treatment can lead to a significant increase in interfacial shear strength mdpi.com. The formation of a siloxane network on the fiber surface increases roughness and provides covalent bonding opportunities with the polymer matrix mdpi.com.

Table 1: Effect of Silane Treatment on Interfacial Shear Strength (IFSS) of Composites
Composite SystemTreatmentInterfacial Shear Strength (IFSS) ImprovementReference
Carbon Fiber/MAPPElectrochemical Oxidation & Silane Treatment~450% increase compared to untreated CFs mdpi.com
Glass Fiber/EpoxyGeneric Silane TreatmentSignificant improvement in stress transferGeneral Knowledge
Silica/Natural RubberBifunctional Alkoxy SilanesEnhanced interfacial adhesion mdpi.com

Note: MAPP stands for Maleic Anhydride-Grafted Polypropylene. The data presented is illustrative of the general effects of silane treatments.

Catalytic Applications

Role as a Coupling Agent in Catalytic Systems

In the realm of catalysis, this compound can function as a crucial coupling agent to immobilize homogeneous catalysts onto solid supports. This process combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and catalyst reusability). The silane acts as a linker, covalently bonding the catalytically active species to the surface of a support material, often silica or other metal oxides.

The propyl group of the silane can be functionalized with ligands that coordinate to a metal center, while the methoxy group provides the mechanism for attachment to the support. The hydrolysis of the methoxy group to a silanol, followed by condensation with surface hydroxyls of the support, results in a stable, covalent linkage. This approach prevents the leaching of the catalyst into the reaction medium, which is a common issue with homogeneous catalysts. The choice of the organofunctional group on the silane is critical as it influences the electronic and steric environment of the catalytic center, thereby affecting its activity and selectivity.

Functionalization of Catalyst Supports for Enhanced Activity

The surface properties of a catalyst support can significantly influence the performance of the supported catalyst. This compound can be used to modify and functionalize these supports to enhance catalytic activity and selectivity. By grafting this silane onto the support surface, it is possible to control properties such as hydrophobicity, surface acidity, and the spatial distribution of active sites.

For example, the functionalization of a silica support with this compound can create a more hydrophobic local environment around the catalytic sites. This can be advantageous in aqueous-phase reactions where it is desirable to repel water from the vicinity of the catalyst to prevent side reactions or catalyst deactivation. Furthermore, the propyl chain can act as a spacer, preventing the aggregation of catalytic nanoparticles and maintaining a high dispersion, which is crucial for maximizing the number of accessible active sites. Research on various organofunctional silanes has shown that such modifications can lead to catalysts with higher activity, selectivity, and stability researchgate.net.

Table 2: Influence of Support Functionalization on Catalyst Performance
Catalyst SystemSupportFunctionalizing AgentObserved EffectReference
Silver NanoparticlesMesoporous SilicaAmino-functional silaneEnhanced activity, selectivity, and stability researchgate.net
PalladiumMesoporous SilicaAlkaline promotersSignificantly enhanced activity for CH3OH formation psu.edu
Generic Metal CatalystSilicaThis compoundIncreased hydrophobicity, improved dispersionGeneral Principle

Biocatalytic Synthesis of Organosilicon Compounds

The biocatalytic synthesis of organosilicon compounds is an emerging field that offers the potential for highly selective and environmentally friendly production routes. While the direct biocatalytic synthesis of this compound is not widely documented in the available literature, the principles of biocatalysis are being applied to the synthesis of related organosilicon and organic compounds. For instance, enzymes such as amine dehydrogenases and transaminases are utilized in the asymmetric amination of ketones to produce chiral amines, such as (S)-1-methoxy-2-propylamine, which is a key intermediate for certain herbicides researchgate.net.

The application of similar enzymatic systems to the synthesis of organosilanes could offer pathways to novel structures with high enantiomeric purity. The challenge lies in finding or engineering enzymes that can accommodate organosilicon substrates and catalyze the desired transformations with high efficiency. Future research in this area may lead to sustainable methods for the production of a wide range of functionalized silanes, including those with specific stereochemistry.

Other Advanced Chemical Applications

Formation of Bonded Phases in Chromatography

In the field of chromatography, particularly high-performance liquid chromatography (HPLC), this compound is utilized in the preparation of chemically bonded stationary phases. The performance and stability of these stationary phases are highly dependent on the nature of the organic layer bonded to the silica support tue.nl. The process involves the reaction of the silane with the silanol groups on the surface of silica gel particles veeprho.com.

The methoxy group of this compound reacts with the surface silanols to form stable Si-O-Si bonds, covalently attaching the dimethyl-propylsilyl group to the silica surface. This modification transforms the polar silica surface into a non-polar, hydrophobic stationary phase, which is characteristic of reversed-phase chromatography amazonaws.com. The propyl chain provides the hydrophobic character necessary for the retention and separation of non-polar to moderately polar analytes. The dimethyl substitution on the silicon atom provides a degree of steric protection to the underlying siloxane bonds, enhancing the hydrolytic stability of the stationary phase, especially at low pH tue.nl.

The density of the bonded phase and the type of silane used (monomeric or polymeric) can be controlled to fine-tune the chromatographic selectivity veeprho.com. The use of monofunctional silanes like this compound typically leads to the formation of a well-defined "monomeric" layer, which is widely used for reversed-phase packings veeprho.com.

Table 3: Common Organosilanes for HPLC Bonded Phases
OrganosilaneTypical ApplicationResulting Phase
Octadecyldimethylsilane (C18)Reversed-Phase HPLCHighly hydrophobic
Octyldimethylsilane (C8)Reversed-Phase HPLCModerately hydrophobic
This compoundReversed-Phase HPLCHydrophobic
γ-aminopropyldimethylmethoxysilaneNormal/Reversed-Phase/Ion-ExchangePolar/Hydrophilic

Chemical Sensing and Receptor Development

Extensive research has been conducted on the application of organosilanes in the development of chemical sensors and receptors. These compounds are frequently utilized for the functionalization of sensor surfaces, enabling the detection of a wide array of chemical and biological analytes. However, a comprehensive review of publicly available scientific literature reveals a notable absence of specific research detailing the application of this compound in the fields of chemical sensing and receptor development.

While the broader class of methoxy- and ethoxy-silanes are commonly employed to modify the surfaces of materials like silica, gold, and various polymers to create sensitive and selective sensing layers, specific studies focusing on this compound for these purposes could not be identified. The typical role of such silanes in sensor development involves creating a stable, covalent linkage between the sensor substrate and a receptor molecule that has a specific affinity for the target analyte. The hydrophobic propyl group and the reactive methoxy group of a silane like this compound could theoretically be leveraged for such applications; however, no concrete examples or research findings are available in the reviewed literature to substantiate this.

Similarly, in the realm of receptor development, where molecules are designed to bind selectively to specific analytes, there is no documented use of this compound as a key component or precursor. Research in this area often focuses on complex organic molecules, polymers, and biomolecules that are tailored for specific recognition tasks.

Detailed Research Findings

A thorough search of scientific databases and scholarly articles did not yield any specific research findings on the use of this compound for chemical sensing or receptor development. Consequently, there is no data to present regarding its performance, the types of analytes it might be used to detect, or the specific receptor systems it could be a part of.

Data Tables

As no research data is available for the application of this compound in chemical sensing and receptor development, a data table cannot be generated.

Environmental Behavior and Stability Research of Methoxy Dimethyl Propylsilane

Degradation Pathways and Hydrolytic Stability under Environmental Conditions

The primary degradation pathway for methoxy-dimethyl-propylsilane in the environment is hydrolysis. This chemical reaction involves the cleavage of the methoxy (B1213986) group (Si-OCH₃) in the presence of water, leading to the formation of a silanol (B1196071) (a compound containing a Si-OH group) and methanol (B129727). This process is a critical first step in the environmental breakdown of the compound.

The structure of the silane (B1218182) itself also plays a crucial role in its stability. The presence of a single methoxy group in this compound, as opposed to multiple methoxy groups in trimethoxysilanes, will influence the rate of hydrolysis. However, the fundamental mechanism of cleavage of the alkoxy group remains the same. Following the initial hydrolysis of the methoxy group to a silanol, further condensation reactions can occur, where the silanol groups react with each other to form larger, polymeric siloxane structures. oecd.org

Table 1: Predicted Hydrolysis Half-lives of Analogous Alkoxysilanes at 20-25°C

pH3-(trimethoxysilyl)propylamine[3-(2,3-epoxypropoxy)propyl]dimethoxy(methyl)silaneN-(3-(trimethoxysilyl)propyl)ethylenediamine (AEAPTMS)
40.2 hours0.4 hours< 1 hour
50.3 hours0.5 hours< 1 hour
72.6 hours11.7 hours0.025 hours
90.1 hours0.2 hours< 1 hour

This table presents data for structurally similar compounds to infer the potential behavior of this compound. oecd.orgeuropa.eueuropa.eu

Environmental Fate and Distribution Studies (e.g., in water, soil, sediment)

Upon release into the environment, the fate and distribution of this compound are largely governed by its hydrolytic instability and the properties of its degradation products. Due to its rapid hydrolysis, the parent compound is unlikely to persist in its original form for extended periods in moist environments. oecd.org

The primary hydrolysis products are a propyl-dimethyl-silanol and methanol. Methanol is highly mobile in water and readily biodegradable. The propyl-dimethyl-silanol, however, will exhibit different partitioning behavior. Silanols can be water-soluble, but they also have a tendency to adsorb to soil and sediment particles.

Studies on analogous compounds provide insight into the likely distribution. For trimethoxy[3-(oxiranylmethoxy)propyl]-silane, modeling suggests that its hydrolysis product, a silanetriol, will predominantly reside in the water and soil compartments. oecd.org Specifically, when released to soil, a significant majority is expected to degrade within the soil, with a smaller fraction partitioning to and degrading in water. oecd.org If released directly to water, degradation is expected to occur almost entirely within the water column. oecd.org

The condensation of the initial silanol hydrolysis product can lead to the formation of larger, less soluble polysiloxanes. These larger molecules are more likely to precipitate out of the water column and accumulate in sediments. Therefore, the ultimate environmental sink for the silicon-containing portion of this compound is likely to be soil and sediment.

Biodegradation Research and Environmental Persistence

The biodegradation of organosilicon compounds like this compound is a complex process. The silicon-carbon (Si-C) bond is generally resistant to microbial cleavage. oecd.org Consequently, the complete mineralization of the entire molecule is not expected to occur readily.

However, the organic and inorganic moieties of the molecule exhibit different biodegradation fates. As mentioned, the hydrolysis product, methanol, is readily biodegradable by a wide variety of microorganisms in the environment. oecd.org

The silicon-containing portion, the propyl-dimethyl-silanol and its subsequent condensation products, are more persistent. While the Si-C bond is stable, some studies have shown that certain microorganisms can metabolize the organic groups attached to the silicon atom. For instance, the biodegradation of dimethylsilanediol, the hydrolysis product of polydimethylsiloxane (B3030410), has been observed in soils, with the carbon being converted to carbon dioxide. nih.gov This suggests that the propyl group of the silanol hydrolysis product of this compound could potentially undergo some degree of biodegradation.

Future Directions and Challenges in Methoxy Dimethyl Propylsilane Research

Current Challenges in Synthesis, Stability, and Market Adoption

The synthesis of Methoxy-dimethyl-propylsilane, while achievable, presents certain challenges that impact its cost-effectiveness and scalability. The reactions involved often require specific catalysts and controlled conditions to ensure high purity and yield. Undesirable side reactions can lead to the formation of impurities that are difficult and costly to separate, which can affect the final properties of the material.

From a stability perspective, the methoxy (B1213986) group in M-D-PS is susceptible to hydrolysis, especially in the presence of moisture. This can lead to changes in the material's properties over time, limiting its shelf life and performance in certain applications. The silicon-carbon bond, while generally stable, can also be cleaved under harsh conditions, further impacting the long-term durability of products formulated with this compound.

Market adoption of M-D-PS is also hampered by its relatively high cost compared to more conventional materials. While it offers superior performance in many cases, the price point can be a significant barrier for many industries. Furthermore, the specialized knowledge required for its effective use and formulation can limit its accessibility to a broader range of manufacturers.

Emerging Research Trends in Organosilicon Chemistry

The field of organosilicon chemistry is dynamic and continually evolving, with several exciting trends that could impact the future of compounds like this compound. numberanalytics.com

Sustainable Chemistry Approaches (e.g., Biodegradable Silicones, Eco-friendly Coatings)

There is a growing emphasis on developing more sustainable and environmentally friendly chemical processes and materials. numberanalytics.com In the context of organosilicon chemistry, this translates to research into biodegradable silicones and eco-friendly coatings. cfsilicones.com While traditional silicones are known for their durability and resistance to degradation, researchers are exploring ways to introduce biodegradable linkages into the polymer backbone. sciencedaily.compatsnap.com This could lead to materials that offer the performance benefits of silicones while minimizing their environmental persistence. nih.govtreehugger.comgreenwashingindex.com

Eco-friendly coatings are another major area of research. innovations-report.com This includes the development of water-based silicone formulations that reduce the emission of volatile organic compounds (VOCs) and the creation of coatings with improved energy efficiency and longevity. russoindustrial.rugoogle.compcimag.com Organosilicon compounds are being investigated for their potential to create sustainable materials. cfsilicones.com

Development of Biocompatible Materials (e.g., for Implants, Drug Delivery Systems)

The unique properties of organosilicon compounds, such as their biocompatibility and flexibility, make them highly attractive for biomedical applications. cfsilicones.comiust.ac.irhskbrchemical.comnih.gov There is significant research into the development of new organosilicon-based materials for use in medical implants, prosthetics, and drug delivery systems. nih.govontosight.ai

In the realm of drug delivery, organosilica nanoparticles are being explored as carriers for therapeutic agents. hskbrchemical.comacs.orgnih.govnih.govmdpi.comresearchgate.net These nanoparticles can be designed to release drugs in a controlled manner, improving their efficacy and reducing side effects. hskbrchemical.comacs.org The ability to functionalize the surface of these nanoparticles allows for targeted delivery to specific cells or tissues.

The following table provides a summary of recent research in this area:

ApplicationOrganosilicon MaterialKey Findings
Drug Delivery Biodegradable organosilica nanocapsulesDual stimuli-responsive release of different drugs for cancer therapy. acs.org
Drug Delivery Organosilicate-polymer nanocompositesControlled release of dexamethasone (B1670325) with enhanced mechanical properties. nih.gov
Implants Preceramic organosilicon polymersPotential for bone tissue regeneration and other medical implants. nih.gov
Tissue Engineering Silicone-based materialsScaffolds that support cell growth and tissue repair. hskbrchemical.com

Advanced Applications in Nanotechnology (e.g., Silicon Nanoparticles, Nanostructured Catalysts)

Nanotechnology is another field where organosilicon compounds are making a significant impact. cfsilicones.com The ability to create precisely defined nanostructures opens up new possibilities for a wide range of applications.

Silicon nanoparticles, synthesized from silanes, exhibit unique optical and electronic properties. buffalo.edursc.organl.gov These nanoparticles are being investigated for use in bio-imaging, sensors, and solar energy. iust.ac.irbuffalo.edu The surface of these nanoparticles can be modified with organic molecules to enhance their stability and functionality. buffalo.edugelest.com

Nanostructured catalysts are another promising area of research. rsc.orgrsc.orgbohrium.commdpi.comfrontiersin.org By immobilizing catalytic species on organosilica supports, it is possible to create highly active and reusable catalysts for a variety of chemical reactions. rsc.orgbohrium.comresearchgate.net The porous nature of these supports can also enhance the selectivity of the catalytic process. rsc.org Organosilicon compounds are also being explored for their use in creating nanostructured luminophores for applications in optoelectronics. nih.gov

The table below highlights some of the recent advancements in this area:

ApplicationNanomaterialKey Features
Catalysis Magnetic organosilicon microparticles with silver nanostructuresSuperparamagnetic, excellent oxidation resistance, and high catalytic activity for hydrogenation reactions. rsc.org
Luminophores Nanostructured organosilicon luminophoresHigh luminescence quantum yields and fast decay times for use in plastic scintillators. nih.gov
Composites Organosilicon silicon nanoparticle compositesHomogenous distribution of luminescent silicon nanoparticles in a solid matrix. google.com
Drug Release Porous silicon nanoparticlesUltra-long-acting drug release through thermally induced silane (B1218182) dehydrocoupling. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for methoxy-dimethyl-propylsilane in laboratory settings?

  • Methodological Answer : The synthesis typically involves silanization of propyl precursors with methoxy-dimethylchlorosilane under inert conditions. Key steps include:

  • Step 1 : Reaction of 3-chloropropyl-dimethylmethoxysilane with methanol in the presence of a base (e.g., triethylamine) to replace the chloride group .
  • Step 2 : Purification via fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to isolate the target compound .
  • Validation : Confirm structure using 1H^{1}\text{H} NMR (e.g., δ 0.1–0.3 ppm for Si–CH3_3, δ 3.5 ppm for OCH3_3) and FTIR (Si–O–C stretching at ~1080 cm1^{-1}) .

Q. How should this compound be handled to ensure stability during experiments?

  • Methodological Answer :

  • Storage : Use anhydrous conditions (argon atmosphere) and amber glass vials to prevent hydrolysis. Store at 2–8°C .
  • Handling : Work in a fume hood with PPE (gloves, goggles) due to potential irritancy. Avoid contact with moisture or protic solvents (e.g., water, alcohols) to minimize premature polymerization .

Advanced Research Questions

Q. How does the hydrolysis kinetics of this compound vary under different pH conditions?

  • Methodological Answer :

  • Experimental Design : Prepare buffered solutions (pH 2–12) and monitor hydrolysis via:
  • Conductivity measurements (increased conductivity indicates silanol formation).
  • GC-MS to track methanol release as a byproduct .
  • Data Interpretation : Hydrolysis accelerates in acidic (pH < 4) or basic (pH > 10) conditions due to catalytic effects of H+^+/OH^-. Neutral pH shows slower kinetics, favoring controlled polymerization .

Q. What analytical methods resolve contradictions in surface modification efficiency using this compound?

  • Methodological Answer :

  • Contradiction Example : Discrepancies in contact angle measurements after surface functionalization.
  • Resolution Strategy :
  • XPS Analysis : Quantify Si–O–Si bonding (binding energy ~103 eV) to confirm covalent attachment vs. physisorption .
  • AFM Topography : Compare surface roughness pre/post-treatment to assess uniformity .
  • Recommendation : Optimize reaction time (30–60 min) and solvent polarity (e.g., toluene > ethanol) to enhance reproducibility .

Q. How does this compound interact with inorganic oxides (e.g., SiO2_2, TiO2_2) in composite materials?

  • Methodological Answer :

  • Experimental Workflow :

Grafting : React silane with oxide nanoparticles in anhydrous toluene at 80°C for 4 hours.

Characterization : Use TGA to measure weight loss (~5–10% at 300–500°C corresponds to organic moiety decomposition).

Performance Testing : Evaluate dispersion stability in polymer matrices via TEM and rheological analysis .

  • Key Finding : Methoxy groups improve compatibility with polar matrices (e.g., epoxy resins), but excess silane leads to agglomeration .

Key Recommendations for Researchers

  • Contradiction Management : Cross-validate data using complementary techniques (e.g., NMR + XPS) to address silane reactivity inconsistencies .
  • Ethical Practices : Avoid data manipulation; document all reaction conditions (e.g., humidity, solvent purity) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.